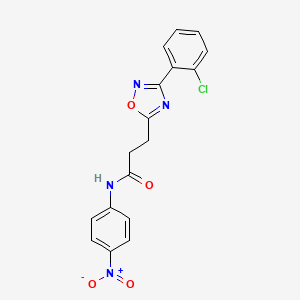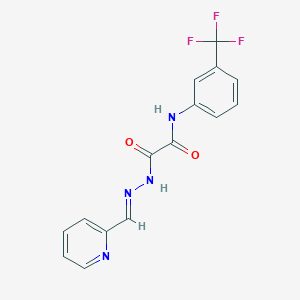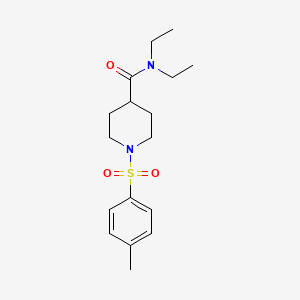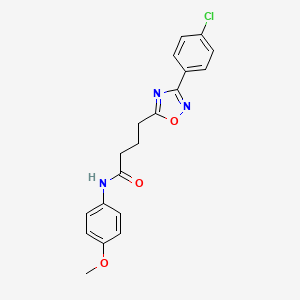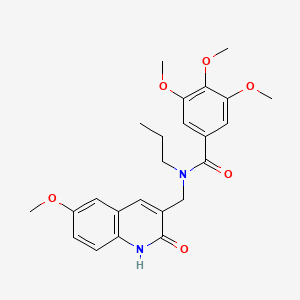
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide, also known as HM-3, is a synthetic compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases.
实验室实验的优点和局限性
One of the main advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with.
未来方向
There are several future directions for the research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance its potency. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising potential for the treatment of cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new treatments based on its properties.
合成方法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide involves the reaction of 2-hydroxy-6-methoxyquinoline with 3,4,5-trimethoxybenzoyl chloride and propylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
3,4,5-trimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-6-9-26(24(28)16-12-20(30-3)22(32-5)21(13-16)31-4)14-17-10-15-11-18(29-2)7-8-19(15)25-23(17)27/h7-8,10-13H,6,9,14H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNZTCIJNJANCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)
